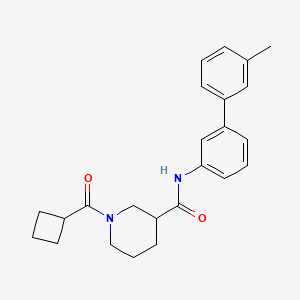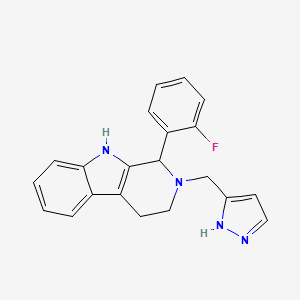![molecular formula C15H11ClN2O2S B6140705 2-[(3-chloro-2-methylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one](/img/structure/B6140705.png)
2-[(3-chloro-2-methylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-chloro-2-methylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as "CTF" and is a thiazolidinone derivative. It has been found to possess a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-[(3-chloro-2-methylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in tumor growth and viral replication. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-chloro-2-methylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis. Additionally, it has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(3-chloro-2-methylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one in lab experiments is its broad range of biological activities. It has been found to exhibit antitumor, antiviral, and anti-inflammatory properties, making it a versatile compound for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 2-[(3-chloro-2-methylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one. One area of interest is its potential as a therapeutic agent for cancer and viral infections. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models. Additionally, its potential as an anti-inflammatory agent warrants further investigation. Finally, the development of analogs of this compound may lead to the discovery of more potent and selective compounds for therapeutic use.
Méthodes De Synthèse
The synthesis of 2-[(3-chloro-2-methylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one has been reported in several studies. One of the most common methods is the reaction of 3-chloro-2-methylaniline with 2-furfural in the presence of thiosemicarbazide and acetic acid. The resulting intermediate is then treated with chloroacetyl chloride and triethylamine to yield the final product.
Applications De Recherche Scientifique
2-[(3-chloro-2-methylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to possess antiviral activity against herpes simplex virus type 1 and type 2.
Propriétés
IUPAC Name |
(5Z)-2-(3-chloro-2-methylphenyl)imino-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-9-11(16)5-2-6-12(9)17-15-18-14(19)13(21-15)8-10-4-3-7-20-10/h2-8H,1H3,(H,17,18,19)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDXFJLYAHAFLG-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=C2NC(=O)C(=CC3=CC=CO3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N=C2NC(=O)/C(=C/C3=CC=CO3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-2-methylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-3-[7-(3-hydroxy-4-methoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6140634.png)
![methyl 2-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B6140639.png)
![5-methyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B6140656.png)

![5-[4-(1,3-benzodioxol-5-ylamino)-3,4-dihydrophthalazin-1-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B6140685.png)
![3-phenyl-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acrylamide](/img/structure/B6140693.png)
![1-[4-methoxy-3-(methoxymethyl)benzyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6140698.png)
![1-[(4-methylbenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B6140716.png)
![3-chloro-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6140721.png)
![1-cyclopentyl-4-({[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}methyl)-2-pyrrolidinone](/img/structure/B6140728.png)



![N-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6140750.png)